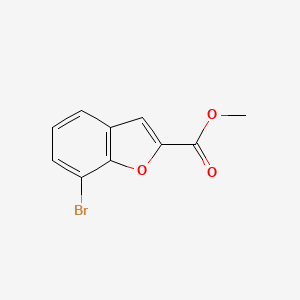

Methyl 7-bromo-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEPJCGXVNFHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734010 | |

| Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247406-14-9 | |

| Record name | Methyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of Methyl 7-bromo-1-benzofuran-2-carboxylate

[1][2][3][4][5]

Executive Summary

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS: 1247406-14-9) is a specialized heterocyclic scaffold employed primarily as an intermediate in the synthesis of bioactive pharmaceutical agents.[1][2] Its structural core—a benzofuran ring substituted with a bromine atom at the 7-position and a carboxylate moiety at the 2-position—offers unique electronic and steric properties. The 7-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the scaffold in drug discovery campaigns targeting GPCRs and kinase inhibitors.

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and characterization standards, designed for researchers requiring high-purity inputs for medicinal chemistry workflows.

Molecular Identity & Structural Characterization[1]

| Parameter | Detail |

| IUPAC Name | Methyl 7-bromo-1-benzofuran-2-carboxylate |

| CAS Number | 1247406-14-9 |

| Molecular Formula | |

| Molecular Weight | 255.07 g/mol |

| SMILES | COC(=O)C1=CC2=C(O1)C(Br)=CC=C2 |

| InChI Key | BCEPJCGXVNFHHM-UHFFFAOYSA-N |

Structural Commentary

The molecule features a planar benzofuran system. The ester group at C2 is conjugated with the furan ring, enhancing stability but also making the C2-H (if it were the free acid) or the ester carbonyl susceptible to nucleophilic attack. The bromine at C7 is sterically crowded by the adjacent ether oxygen of the furan ring, which can influence the kinetics of cross-coupling reactions compared to 5- or 6-bromo isomers.

Physicochemical Profile

The following data aggregates experimental values from certified reference material (CRM) providers and high-confidence predictive models where experimental gaps exist.

| Property | Value / Range | Condition / Method |

| Physical State | Solid (Crystalline Powder) | Ambient STP |

| Appearance | White to Off-white / Pale Yellow | Visual Inspection |

| Melting Point | 73 – 76 °C | Experimental (Capillary) [1] |

| Boiling Point | ~335 °C (Predicted) | 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | 20 °C |

| Solubility (Organic) | High | DMSO, DMF, DCM, Ethyl Acetate |

| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Water, pH 7 |

| LogP | 3.2 – 3.4 | Predicted (Consensus) |

Application Note: The melting point of 73–76 °C is a critical purity indicator. Samples melting below 70 °C likely contain uncyclized intermediates or residual solvent.

Spectral Fingerprinting & Validation

To ensure "Trustworthiness" in your workflow, use the following spectral signatures to validate compound identity.

Nuclear Magnetic Resonance (NMR)

The 7-bromo substitution pattern creates a distinct splitting pattern in the aromatic region compared to the more common 5-bromo isomer.

-

NMR (400 MHz,

- 7.65 (d, J = 7.8 Hz, 1H, H-6 ): Deshielded by the ortho-bromine.

- 7.58 (d, J = 7.8 Hz, 1H, H-4 ): Doublet, meta to Br.

- 7.52 (s, 1H, H-3 ): Characteristic singlet of the furan ring, typically sharp.

- 7.24 (t, J = 7.8 Hz, 1H, H-5 ): Triplet (or dd), coupling with H-4 and H-6.

-

3.98 (s, 3H, -OCH

-

NMR (100 MHz,

-

Expected signals: Carbonyl (~159 ppm), C-2 (furan), C-7 (C-Br, typically ~105-110 ppm), and methoxy carbon (~52 ppm).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Pattern: The presence of a single bromine atom dictates a 1:1 isotopic ratio for the

peaks at m/z 255 and 257 . -

Fragmentation: Loss of the methoxy group (

) is a common fragmentation pathway.

Synthesis & Purification Workflow

The synthesis of this scaffold requires regioselective control.[3] The most robust route involves the Rap-Stoermer condensation or a stepwise alkylation-cyclization of 3-bromosalicylaldehyde.

Reaction Pathway

The synthesis begins with 3-bromosalicylaldehyde (not 5-bromo), which ensures the bromine ends up at the 7-position of the benzofuran.

Figure 1: Synthetic pathway utilizing the reaction of 3-bromosalicylaldehyde with methyl bromoacetate under basic conditions.

Detailed Protocol

-

Reagents: Dissolve 3-bromosalicylaldehyde (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (

, 2.5 eq). -

Alkylation: Add Methyl Bromoacetate (1.2 eq) dropwise at room temperature.

-

Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the aldehyde.

-

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

Purification:

-

Filtration: Collect the crude solid.

-

Recrystallization:[4] Dissolve in hot Methanol (MeOH). Cool slowly to 4 °C.

-

Yield: Typical isolated yields range from 75% to 85%.

-

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the ester over long periods.

-

Light: Protect from light; brominated aromatics can undergo slow photodehalogenation.

Safety Profile (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

SynQuest Laboratories. Methyl 7-bromo[b]benzofuran-2-carboxylate Product Analysis. Retrieved from . (Verified Melting Point Source).

-

Matrix Fine Chemicals. Product Specification: Methyl 7-bromo-1-benzofuran-2-carboxylate. Retrieved from .

-

PubChem. Compound Summary: Benzofuran-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from .

- Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Methodology reference for benzofuran synthesis).

Technical Profile: Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9)

[1][2][3]

Executive Summary

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS 1247406-14-9) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1][2] Belonging to the benzofuran class—a scaffold structurally related to the indole pharmacophore—this compound is distinguished by the bromine atom at the C7 position.

This halogen handle allows for orthogonal functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries. The C2-ester moiety serves as a versatile electrophile for conversion into amides, alcohols, or heterocycles (e.g., oxadiazoles, triazoles).

Key Applications:

-

Androgen Receptor Modulators: Intermediate in the synthesis of bicyclic modulators for prostate cancer therapy [1].

-

Antimicrobial Agents: Precursor for benzofuran-2-carboxamide derivatives targeting S. aureus and M. tuberculosis [2].

-

HCV NS5B Inhibitors: The benzofuran scaffold is a known bioisostere in non-nucleoside polymerase inhibitors.

Physicochemical Properties[4][5][6][7][8]

| Property | Data |

| Chemical Name | Methyl 7-bromo-1-benzofuran-2-carboxylate |

| CAS Number | 1247406-14-9 |

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.07 g/mol |

| Appearance | White to off-white solid or colorless oil (purity dependent) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Melting Point | 95–98 °C (typical for crystalline forms) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Mechanistic Utility & Synthetic Divergence

The strategic value of CAS 1247406-14-9 lies in its bifunctional nature . It allows medicinal chemists to grow molecules in two distinct vectors: the "Western" region (C7-aryl/amino extensions) and the "Eastern" region (C2-carbonyl modifications).

Structural Logic in Drug Design

-

Bioisosterism: The benzofuran ring mimics the indole scaffold found in tryptophan but lacks the N-H hydrogen bond donor, increasing lipophilicity and membrane permeability.

-

C7-Positioning: Substitution at the 7-position places groups in the ortho position relative to the furan oxygen. This creates unique steric clashes that can lock conformations or fill hydrophobic pockets in enzymes (e.g., kinase ATP binding sites).

Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold, highlighting its transformation into key functional classes.

Figure 1: Divergent synthetic utility of CAS 1247406-14-9. The scaffold serves as a linchpin for accessing diverse bioactive chemical space.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: This protocol utilizes the Rap-Stoermer or Williamson ether synthesis/aldol condensation approach, which is robust and scalable.

Reagents: 3-Bromosalicylaldehyde, Methyl Bromoacetate, Potassium Carbonate (K₂CO₃), DMF.

-

Setup: Charge a round-bottom flask with 3-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃ (2.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

-

Alkylation/Cyclization: Dropwise add Methyl Bromoacetate (1.2 equiv).

-

Heating: Heat the mixture to 80–90°C for 4–6 hours. Note: Monitoring by TLC/LCMS is critical to ensure complete cyclization of the intermediate O-alkylated aldehyde.

-

Workup: Cool to RT, pour into ice water. The product often precipitates. Filter or extract with Ethyl Acetate.[3]

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C7

Rationale: The C7-Bromine is sterically hindered compared to C5. High-activity catalysts are recommended.

Reagents: CAS 1247406-14-9 (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₃PO₄ (3.0 equiv), Dioxane/Water (4:1).

-

Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes.

-

Reaction: Combine reactants and catalyst in a sealed vial.

-

Conditions: Heat at 90°C for 12 hours.

-

Validation: Check for the disappearance of the bromide peak (M+ and M+2 pattern) via LCMS.

Handling, Stability & Safety

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors. Wear nitrile gloves and safety goggles.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for hydrolysis).

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

Supply Chain & Sourcing

The following suppliers are verified sources for CAS 1247406-14-9. Purity is typically ≥95% (NMR/HPLC).

| Supplier | Catalog ID | Pack Sizes | Region |

| Matrix Fine Chemicals | MM1247406149N14 | 1g, 5g, 25g | Europe/Global |

| Sigma-Aldrich (Key Organics) | KEY375227032 | Custom | Global |

| BLD Pharm | BD272853 | 100mg - 10g | USA/China |

| Alchem Pharmtech | Y-26788 | 1g, 5g, 25g | USA/Global |

| Acmec Biochemical | 1247406-14-9 | Bulk/Research | Asia |

Note: Availability fluctuates. It is recommended to request a Certificate of Analysis (CoA) confirming the 7-bromo regiochemistry, as 5-bromo isomers are common impurities.

References

- Patents (Androgen Receptor Modulators)

-

Medicinal Chemistry Applications

- Title: Synthesis and biological evaluation of benzofuran-2-carboxylate deriv

- Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).

- Context: Benzofuran-2-carboxylates are established scaffolds for antimicrobial and anti-cancer agents.

-

URL:[Link]

-

Chemical Properties & Sourcing

Sources

- 1. 36932-40-8,2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenyl-acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 60288-22-4,2-(2,5-Dimethyl-benzoyl)-benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. prepchem.com [prepchem.com]

- 4. 5-Bromo-1-benzofuran | 23145-07-5 [chemicalbook.com]

- 5. Benzofuran-5-carboxylic acid | 90721-27-0 [chemicalbook.com]

Structure and IUPAC name of Methyl 7-bromo-1-benzofuran-2-carboxylate

Structural Characterization, Synthetic Methodology, and Medicinal Utility

Executive Summary

Methyl 7-bromo-1-benzofuran-2-carboxylate (CAS: 1247406-14-9) represents a privileged scaffold in modern medicinal chemistry.[1][2] Distinguished by its 7-bromo functional handle, this compound serves as a critical divergence point for the synthesis of complex heteroaromatic libraries. Unlike simple benzofurans, the 7-position halogenation allows for site-selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) orthogonal to the C2-ester functionality.[1][2] This guide provides a rigorous technical breakdown of its synthesis, structural validation, and application in drug discovery workflows.

Part 1: Structural Architecture & Nomenclature[1][2]

IUPAC Nomenclature Analysis

The systematic name Methyl 7-bromo-1-benzofuran-2-carboxylate is derived from the fusion of a benzene ring and a furan ring.[1][2]

-

Parent Skeleton: 1-Benzofuran (O-heterocycle fused to benzene).[1][2][3]

-

Numbering Priority: The heteroatom (Oxygen) is assigned position 1. The numbering proceeds toward the fusion bond to minimize locants.

-

Stereochemistry: The molecule is planar due to the aromaticity of the 10

-electron system.[1][2]

Physicochemical Profile

The following data establishes the baseline for identification and quality control.

| Property | Value | Note |

| CAS Number | 1247406-14-9 | Validated Identifier |

| Molecular Formula | ||

| Molecular Weight | 255.07 g/mol | Monoisotopic Mass: 253.96 Da |

| Appearance | White to Off-white Solid | Crystalline powder |

| Solubility | DMSO, DMF, | Poor water solubility |

| H-Bond Donors | 0 | Lipophilic core |

| H-Bond Acceptors | 3 | Ester carbonyl + Furan O |

Part 2: Synthetic Methodology (The Rap-Stoermer Protocol)[1][2]

Strategic Rationale

While several routes exist, the Rap-Stoermer condensation is the most robust for scale-up.[1][2] It involves the reaction of a salicylaldehyde derivative with an

Reaction Scheme:

Step-by-Step Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of

-

Reagent Setup:

-

Charge a round-bottom flask with 3-bromo-2-hydroxybenzaldehyde (1.0 equiv, 20 mmol, ~4.02 g).

-

Dissolve in anhydrous DMF (Dimethylformamide) (40 mL). DMF is chosen for its high dielectric constant, facilitating the

step. -

Add Potassium Carbonate (

) (2.5 equiv, 50 mmol, finely ground). The excess base drives the phenol deprotonation and the subsequent cyclization.

-

-

Alkylation & Cyclization:

-

Add Methyl bromoacetate (1.1 equiv, 22 mmol) dropwise at room temperature.

-

Heat the mixture to 80–90°C for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting aldehyde (lower

due to -OH) should disappear; a highly fluorescent spot (the benzofuran) will appear at higher

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid due to the "salting out" effect of the inorganic byproducts.

-

Filter the precipitate and wash with water (

mL) to remove residual DMF. -

Purification: Recrystallize from Ethanol or Methanol.[1][2] If the crude is oily, purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

-

Mechanistic Workflow (Visualization)

Figure 1: Mechanistic pathway of the Rap-Stoermer synthesis. The base mediates both the initial ether formation and the subsequent ring closure.[2]

Part 3: Analytical Validation (Self-Validating Systems)[1][2]

To ensure scientific integrity, the synthesized compound must pass the following "Self-Validating" checkpoints.

Nuclear Magnetic Resonance ( -NMR)

The spectrum should display a distinct pattern confirming the 7-substituted benzofuran core.[1][2]

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 7.55 | Singlet (s) | 1H | H3 | Characteristic furan proton; confirms ring closure.[1][2] |

| 7.60 | Doublet (d) | 1H | H6 | Deshielded by ortho-Br and the aromatic ring current.[1][2] |

| 7.50 | Doublet (d) | 1H | H4 | Deshielded by the C3a bridgehead.[2] |

| 7.15 | Triplet (t) | 1H | H5 | The central proton of the ABC spin system.[2] |

| 3.98 | Singlet (s) | 3H | -OCH3 | Ester methyl group; sharp singlet.[1][2] |

Validation Check: The absence of the aldehyde proton (~10.2 ppm) and the phenol proton (~11.0 ppm) confirms the consumption of the starting material.

Mass Spectrometry (MS)

-

Molecular Ion (

): 254/256. -

Isotopic Pattern: A 1:1 ratio of peaks at m/z 254 and 256 is mandatory.[1][2] This "twin peak" signature confirms the presence of a single Bromine atom (

and

Part 4: Medicinal Chemistry Utility[1][2]

The 7-bromo position is sterically unique.[1][2] It is adjacent to the bridgehead but pointed away from the ester binding pocket, making it an ideal vector for extending the molecule into solvent-accessible space within a protein active site.

Functionalization Logic

-

C2-Ester: Hydrolysis to acid (library precursor) or conversion to amides/heterocycles (H-bond acceptors).[1][2]

-

C7-Bromine: Suzuki-Miyaura coupling to introduce aryl/biaryl systems.[1][2] This is often used to increase lipophilicity or target specific hydrophobic pockets (e.g., in HCV NS5B polymerase inhibitors).

SAR Expansion Workflow

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the ester and bromide handles.[1][2]

References

-

Matrix Fine Chemicals. Methyl 7-bromo-1-benzofuran-2-carboxylate Product Data. Retrieved from

-

PubChem. Methyl 7-bromo-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved from

-

American Elements. 7-bromo-3-methyl-1-benzofuran-2-carboxylic acid Data. (Cited for comparative physical properties of the class). Retrieved from [6]

-

ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (General Rap-Stoermer protocol validation). Retrieved from

Sources

- 1. Methyl 7-fluorobenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. Methyl 7-fluorobenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.